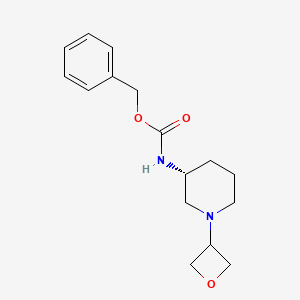

![molecular formula C9H10N4O3 B1396361 乙基[2-(氰基氨基)-4-羟基嘧啶-5-基]乙酸酯 CAS No. 1338494-91-9](/img/structure/B1396361.png)

乙基[2-(氰基氨基)-4-羟基嘧啶-5-基]乙酸酯

描述

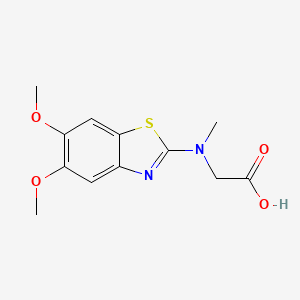

“Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate” is a chemical compound that is part of the pyrimidine family . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has potential applications in various fields due to its unique structure and properties .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of cyanoguanidine with malononitrile and aromatic aldehydes using sodium methoxide as a catalyst . Another method involves the reaction of cyanoguanidine with arylidenemalononitriles . Furthermore, the solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods for the preparation of cyanoacetanilides .Molecular Structure Analysis

The molecular structure of “Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate” is complex, with multiple functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . It also has a cyanoamino group (-CN-NH2), a hydroxy group (-OH), and an ethyl acetate group (CH3-COO-CH2-CH3) .科学研究应用

-

- Application : The study investigates the saponification reaction of ethyl acetate using different reactor systems .

- Methods : The effect of the volume flow rate on reactor performance in different reactors (the T-shaped reactor, the interdigital microreactor, and the chicane microreactor) was investigated .

- Results : The reactor system with a T-shaped reactor shows good performance only at high flow rates, while the experimental setups with the interdigital and the chicane microreactors yield good performance throughout the whole range of volume flow rates .

-

- Application : The study provides insights into the mechanism of ethanol synthesis and ethyl acetate inhibition from acetic acid hydrogenation over Cu2In (100) .

- Methods : The study used periodic density functional theory (DFT) calculations to investigate alternative mechanisms for ethanol synthesis from acetic acid hydrogenation over Cu2In (100) .

- Results : The pathway of CH3COOH → CH3COO → CH3CHOO → CH3CHO → CH3CH2O → CH3CH2OH was found to be most favorable .

-

- Application : The study discusses the potential of microbial synthesis of ethyl acetate as an environmentally friendly alternative to current petrochemical processes .

- Methods : The study reviews the potential of using microbes for the production of ethyl acetate .

- Results : The study suggests that microbial synthesis of ethyl acetate could become an interesting alternative to current petrochemical processes .

-

- Application : The study discusses the synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition .

- Methods : A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU was used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines .

- Results : The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .

-

Field : Industrial Applications

- Application : Ethyl acetate is used in a wide range of industrial applications .

- Methods : Ethyl acetate is produced on a large scale and is commonly used as a solvent .

- Results : This colorless liquid has a characteristic sweet smell and is used in glues, nail polish removers, and in the decaffeination process of tea and coffee .

- Field : Medicinal Chemistry

- Application : The study discusses the synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition .

- Methods : A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU was used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines .

- Results : The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .

安全和危害

As with any chemical compound, handling “Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate” requires appropriate safety measures. Ethyl acetate, for instance, is highly flammable and can cause serious eye irritation and drowsiness or dizziness . It’s crucial to use personal protective equipment and ensure good ventilation when handling such compounds .

属性

IUPAC Name |

ethyl 2-[2-(cyanoamino)-6-oxo-1H-pyrimidin-5-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3/c1-2-16-7(14)3-6-4-11-9(12-5-10)13-8(6)15/h4H,2-3H2,1H3,(H2,11,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWQKOOAYGSRJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=C(NC1=O)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Chlorophenyl)amino]butanohydrazide](/img/structure/B1396279.png)

![4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid](/img/structure/B1396282.png)

![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B1396294.png)

amino]carbonyl}benzoic acid](/img/structure/B1396295.png)

![2-[(5-{[(4-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396296.png)

![2'-Isobutyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1396298.png)